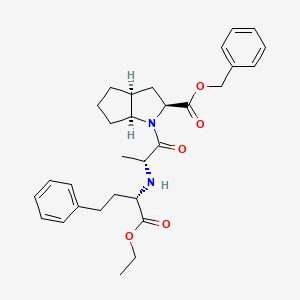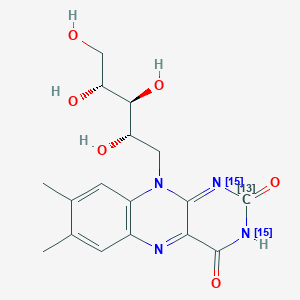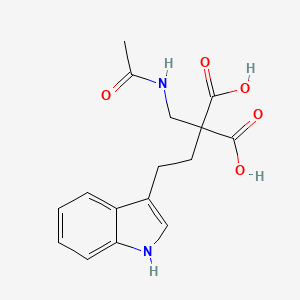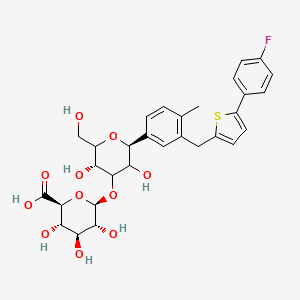![molecular formula C13H14N3O3S+ B13850301 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is characterized by its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide typically involves multiple steps, starting from the core cephalosporin structure. The process may include:
Formation of the β-lactam ring: This is a crucial step in the synthesis of cephalosporins, often involving cyclization reactions.
Introduction of the amino group: This can be achieved through amination reactions.
Attachment of the pyridylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the hydroiodide salt: This is typically done by reacting the free base with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to comply with regulatory standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common in modifying the side chains of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various derivatives with modified antibacterial activity.
科学的研究の応用
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential to treat resistant bacterial infections.
Industry: Utilized in the production of cephalosporin antibiotics and related compounds.
作用機序
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
類似化合物との比較
Similar Compounds
Cefalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Cefuroxime: A second-generation cephalosporin with improved stability against β-lactamases.
Uniqueness
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is unique due to its specific structural modifications, which may confer distinct antibacterial properties and resistance profiles compared to other cephalosporins.
特性
分子式 |
C13H14N3O3S+ |
|---|---|
分子量 |
292.34 g/mol |
IUPAC名 |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/p+1/t9-,12-/m1/s1 |
InChIキー |
ACIOXMJZEFKYHZ-BXKDBHETSA-O |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)








![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)

